Levofloxacin-d8 Acyl-β-D-glucuronide is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is specifically labeled with deuterium, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. Levofloxacin-d8 Acyl-β-D-glucuronide is primarily studied for its role in understanding the metabolism and excretion of levofloxacin, particularly in relation to its glucuronidation pathways.
Levofloxacin-d8 Acyl-β-D-glucuronide can be synthesized from levofloxacin through various chemical modifications, including deuteration and conjugation with β-D-glucuronic acid. It is commercially available from suppliers specializing in biochemical research, such as Santa Cruz Biotechnology and Clinivex .
Levofloxacin-d8 Acyl-β-D-glucuronide is classified as a pharmaceutical compound, specifically a metabolite of levofloxacin. It falls under the category of fluoroquinolone antibiotics and is used in research to study drug metabolism and pharmacokinetics.
The synthesis of Levofloxacin-d8 Acyl-β-D-glucuronide typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the structure and purity of the synthesized compound .
Levofloxacin-d8 Acyl-β-D-glucuronide has a complex molecular structure characterized by its fluoroquinolone backbone and glucuronic acid moiety. The molecular formula is C24H20D8FN3O10, and it has a molecular weight of 545.54 g/mol .
The structural analysis reveals that the compound retains the essential pharmacophore of levofloxacin while incorporating deuterium atoms and a glucuronic acid unit. This modification influences its solubility and metabolic stability.
Levofloxacin-d8 Acyl-β-D-glucuronide participates in various biochemical reactions, primarily related to its metabolism:
Studies have shown that acyl glucuronides can exhibit different reactivity profiles compared to their parent compounds, influencing their therapeutic efficacy and safety profiles .
Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. The acyl-β-D-glucuronide form may alter the pharmacokinetics of levofloxacin by affecting its absorption, distribution, metabolism, and excretion.
Levofloxacin-d8 Acyl-β-D-glucuronide is typically a white to off-white powder that is soluble in aqueous solutions. Its solubility profile may vary depending on pH and ionic strength.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure. Its melting point, boiling point, and other thermodynamic properties are critical for understanding its behavior in biological systems.
Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly used to assess the purity and concentration of Levofloxacin-d8 Acyl-β-D-glucuronide in research settings .
Levofloxacin-d8 Acyl-β-D-glucuronide has several applications in scientific research:
Phase II metabolism, also termed conjugation metabolism, is a critical detoxification pathway that increases the water solubility of xenobiotics and endogenous compounds for renal or biliary excretion. These reactions are catalyzed by transferase enzymes, which attach hydrophilic endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to Phase I metabolites or parent compounds. Key enzymes include:
Genetic polymorphisms significantly influence Phase II enzyme activity. For example, N-acetyltransferase polymorphisms create "slow acetylator" phenotypes, leading to elevated drug concentrations and potential toxicity risks [1]. Interspecies differences in these enzymes further complicate toxicological predictions, necessitating precise metabolic tracers like deuterated analogs for human-relevant studies [3] [5].
Table 1: Major Phase II Biotransformation Reactions
Reaction Type | Enzyme Family | Cofactor | Functional Groups Targeted |
---|---|---|---|
Glucuronidation | UDP-glucuronosyltransferases | UDP-glucuronic acid | -OH, -COOH, -NH₂, -SH |
Sulfation | Sulfotransferases | 3'-Phosphoadenosine-5'-phosphosulfate | -OH, -NH₂ |
Glutathionylation | Glutathione S-transferases | Glutathione | Electrophilic sites (epoxides, alkyl halides) |
Acetylation | N-acetyltransferases | Acetyl-CoA | -NH₂, -SO₂NH₂, -hydrazines |
Methylation | Methyltransferases | S-adenosyl methionine | -OH, -NH₂ |
Acyl glucuronides are electrophilic conjugates formed when UGTs (particularly UGT1A3, UGT1A9, UGT2B7) esterify carboxylic acid-containing drugs with glucuronic acid. Unlike ether glucuronides, acyl glucuronides exhibit unique reactivity due to:
This rearrangement generates reactive aldehydes that form covalent adducts with serum/tissue proteins (glycation). While historically linked to idiosyncratic drug toxicity (e.g., diclofenac, ibuprofen), recent evidence suggests adduct formation may not directly correlate with toxicity in vivo due to rapid clearance of these conjugates [2]. Kinetic studies show degradation rates vary significantly with chemical structure:
Table 2: Reactivity Comparison of Acyl Glucuronides vs. Glucosides
Property | Acyl Glucuronide | Acyl Glucoside | Structural Basis |
---|---|---|---|
Anomeric charge | Carboxylate anion (charged) | Hydroxyl group (neutral) | Glucuronic acid vs. glucose |
Transacylation rate | Higher (e.g., 4.2 × 10⁻⁴ min⁻¹ for phenylacetic acid) | Lower (e.g., 1.1 × 10⁻⁴ min⁻¹) | Enhanced electrophilicity due to charge |
Hydrolysis susceptibility | Moderate | Lower | Steric hindrance differences |
H-bonding networks | Extensive (carboxylate participates) | Limited | Charge-enhanced stabilization |
Levofloxacin-d8 Acyl-β-D-glucuronide is a deuterium-labeled metabolite of the fluoroquinolone antibiotic levofloxacin. Its structure features eight deuterium atoms (d8) at non-exchangeable positions, typically on aromatic or aliphatic moieties, creating a distinct mass shift (+8 Da) from the non-deuterated form. This property enables:
Density functional theory (DFT) modelling confirms deuterium substitution minimally alters electronic properties or binding affinity toward UGTs, validating its use as an isotopic tracer for intrinsic glucuronide behavior. Its stability profile aligns with non-deuterated levofloxacin glucuronide, making it a critical tool for elucidating the metabolic fate of carboxylic acid drugs [8].
Table 3: Key Applications of Deuterated Acyl Glucuronides in Research
Application Domain | Methodology | Advantage of Deuterated Tracer |
---|---|---|
Pharmacokinetics | LC-MS/MS quantification | Avoids matrix interference; enables microdosing studies |
Reaction kinetics | NMR/HPLC monitoring of degradation | Distinguishes substrate vs. product signals unambiguously |
Protein adduct detection | Immunoprecipitation + mass spec | Isolates drug-specific adducts from background glycation |
Enzyme kinetics | Recombinant UGT assays | Controls for non-enzymatic degradation during incubation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7